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Compound of Interest

Compound Name: Odorranain-C1

Cat. No.: B1578467 Get Quote

Introduction
Odorranain-C1 is a 33-amino acid antimicrobial peptide originally identified in the skin

secretions of the frog Odorrana grahami.[1] It exhibits broad-spectrum activity against both

Gram-positive and Gram-negative bacteria, as well as fungi. The peptide has the sequence

GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC and contains a disulfide bridge between

Cys27 and Cys33, which is crucial for its structure and biological activity.[2] This application

note provides a detailed protocol for the chemical synthesis of Odorranain-C1 using Fmoc-

based solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the method of choice for the

routine synthesis of peptides. It involves the stepwise addition of protected amino acid residues

to a growing peptide chain that is covalently attached to an insoluble solid support. The use of

the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, in conjunction

with acid-labile side-chain protecting groups, is a widely adopted strategy. This approach allows

for the efficient synthesis of crude peptides in high yields, which can then be purified to

homogeneity.

This document is intended for researchers, scientists, and drug development professionals

familiar with peptide chemistry and is designed to provide a comprehensive guide for the

successful synthesis and purification of Odorranain-C1.
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Resins, Amino Acids, and Reagents
Reagent Vendor Grade

Fmoc-Cys(Trt)-Wang resin Various SPPS Grade

Fmoc-amino acids (with side-

chain protection)
Various SPPS Grade

N,N-Dimethylformamide (DMF) Various SPPS Grade

Dichloromethane (DCM) Various ACS Grade

Piperidine Various ACS Grade

N,N'-Diisopropylcarbodiimide

(DIC)
Various >99%

Oxyma Pure Various >99%

Trifluoroacetic acid (TFA) Various Reagent Grade

Triisopropylsilane (TIS) Various >98%

1,2-Ethanedithiol (EDT) Various >98%

Diethyl ether Various ACS Grade

Acetonitrile (ACN) Various HPLC Grade

Side-Chain Protecting Groups for Amino Acids
Amino Acid Side-Chain Protecting Group

Lys(Boc) tert-butyloxycarbonyl

Asp(OtBu) tert-butyl ester

Ser(tBu) tert-butyl ether

Thr(tBu) tert-butyl ether

Cys(Trt) Trityl

Asn(Trt) Trityl

Gln(Trt) Trityl

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Resin Preparation and Swelling

Weigh 100 mg of Fmoc-Cys(Trt)-Wang resin (substitution level typically 0.5-1.0 mmol/g) and

place it into a suitable solid-phase synthesis vessel.

Add 2 mL of N,N-Dimethylformamide (DMF) to the resin.

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

After swelling, drain the DMF from the reaction vessel.

Solid-Phase Peptide Synthesis Cycle
The synthesis of the peptide chain is performed by the sequential repetition of a two-step cycle:

Fmoc deprotection and amino acid coupling. The following protocol is for the addition of a

single amino acid. This cycle is repeated for each amino acid in the Odorranain-C1 sequence

in the reverse order (from C-terminus to N-terminus).

Odorranain-C1 Sequence: Gly-Val-Leu-Gly-Ala-Val-Lys-Asp-Leu-Leu-Ile-Gly-Ala-Gly-Lys-Ser-

Ala-Ala-Gln-Ser-Val-Leu-Lys-Thr-Leu-Ser-Cys-Lys-Leu-Ser-Asn-Asp-Cys

2.1. Fmoc Deprotection

Add 2 mL of 20% piperidine in DMF to the resin.

Agitate the mixture for 5 minutes at room temperature.

Drain the deprotection solution.

Repeat steps 1-3 one more time.

Wash the resin five times with 2 mL of DMF to remove residual piperidine.

Wash the resin three times with 2 mL of Dichloromethane (DCM) and then five times with 2

mL of DMF.

2.2. Amino Acid Coupling
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In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid, 4

equivalents of Oxyma Pure, and 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in 1 mL

of DMF.

Pre-activate the mixture by incubating for 5 minutes at room temperature.

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a

small sample of the resin beads. A negative result (yellow beads) indicates a complete

reaction.

After the coupling is complete, drain the reaction solution.

Wash the resin five times with 2 mL of DMF.

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Global Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-

Ethanedithiol (EDT) / H₂O (94:2.5:2.5:1, v/v/v/v).

Add 2 mL of the cleavage cocktail to the dried peptide-resin.

Agitate the mixture for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge

tube.

Wash the resin twice with 0.5 mL of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding 10 mL of cold diethyl ether to the combined filtrate.
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Centrifuge the mixture at 3000 rpm for 5 minutes and discard the supernatant.

Wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.

Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation
Dissolve the crude, linear peptide in 20% acetonitrile in water at a concentration of 0.1

mg/mL.

Adjust the pH of the solution to 8.0-8.5 by adding a dilute solution of ammonium hydroxide.

Stir the solution gently and expose it to air for 12-24 hours to allow for oxidative disulfide

bond formation.

Monitor the progress of the cyclization by HPLC-MS.

Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.

Lyophilize the cyclized peptide to obtain a crude powder.

Purification and Analysis
Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography

(RP-HPLC) on a C18 column.

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

Monitor the elution profile at 220 nm and 280 nm.

Collect the fractions containing the desired peptide.

Confirm the purity and identity of the final product by analytical RP-HPLC and mass

spectrometry (e.g., ESI-MS or MALDI-TOF).

Lyophilize the pure fractions to obtain the final Odorranain-C1 peptide as a white powder.
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Quantitative Data Summary
Parameter Expected Value Notes

Resin Substitution 0.5-1.0 mmol/g
Check manufacturer's

specifications.

Amino Acid Equivalents 4 eq.
Relative to the resin

substitution.

Coupling Reagent Equivalents 4 eq.
Relative to the resin

substitution.

Cleavage Cocktail Volume 2 mL per 100 mg resin
Ensure complete coverage of

the resin.

Crude Peptide Yield 60-80%
Varies depending on sequence

and synthesis efficiency.

Purity after HPLC >95% Target for biological assays.

Diagrams
Caption: Workflow for the solid-phase peptide synthesis of Odorranain-C1.

Caption: Primary structure of Odorranain-C1 with disulfide bridge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1578467#solid-phase-peptide-synthesis-of-
odorranain-c1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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